1,3-Dichloro-2,4-difluoro-5-iodobenzene

Description

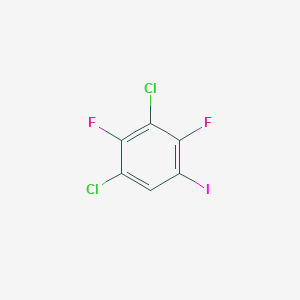

1,3-Dichloro-2,4-difluoro-5-iodobenzene (C₆HCl₂F₂I) is a polyhalogenated benzene derivative featuring chlorine (Cl), fluorine (F), and iodine (I) substituents at positions 1,3; 2,4; and 5, respectively. Its molecular weight is approximately 302.35 g/mol. The compound’s reactivity and physical properties are influenced by the electronic and steric effects of its halogen substituents, with iodine’s polarizability and size playing a critical role in electrophilic substitution reactions .

Properties

Molecular Formula |

C6HCl2F2I |

|---|---|

Molecular Weight |

308.88 g/mol |

IUPAC Name |

1,3-dichloro-2,4-difluoro-5-iodobenzene |

InChI |

InChI=1S/C6HCl2F2I/c7-2-1-3(11)6(10)4(8)5(2)9/h1H |

InChI Key |

DQUDHTVBJLTCOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)Cl)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,3-dichloro-2,4-difluoro-5-iodobenzene with structurally related halogenated benzenes:

Reactivity and Electronic Effects

- Iodine Substituents: The iodine atom in this compound facilitates electrophilic substitution reactions, such as iodination or Suzuki-Miyaura couplings, due to its polarizable nature . In contrast, non-iodinated analogs like 1,3-dichloro-2,4-difluorobenzene (C₆H₂Cl₂F₂) lack this heavy atom effect, limiting their utility in metal-catalyzed reactions .

- Fluorine and Chlorine Synergy : The electron-withdrawing effects of fluorine (at positions 2 and 4) deactivate the benzene ring, directing electrophiles to the iodine at position 5. Chlorine’s moderate electronegativity further stabilizes intermediates in substitution reactions .

Q & A

Q. What are the optimal synthetic routes for 1,3-dichloro-2,4-difluoro-5-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of a benzene ring. Key steps include:

- Chlorination : Use Cl₂ gas under acidic conditions (pH 10–10.2) at room temperature .

- Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., KF in DMSO) under reflux .

- Iodination : Employ I₂ with a copper(I) catalyst (e.g., CuI) in a polar aprotic solvent like DMF at 80–100°C .

Yield optimization requires precise control of stoichiometry, temperature, and pH. For example, excess iodine can lead to polyiodinated byproducts, while improper pH during chlorination reduces regioselectivity .

Q. How can the purity and structure of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Spectroscopy :

- ¹⁹F NMR : Confirm fluorine positions (δ ≈ -110 to -150 ppm for aromatic F) .

- X-ray Crystallography : Resolve halogen positions and bond angles (e.g., using IUCrData protocols) .

- Elemental Analysis : Verify C, H, N, and halogen percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated intermediates .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, I) influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- Activation/Deactivation :

- Fluorine (-I effect) deactivates the ring but directs substituents ortho/para due to resonance donation (+M).

- Chlorine/Iodine (-I dominant) deactivate the ring but iodine’s polarizability allows mild EAS at elevated temperatures .

- Competitive Reactivity : Computational modeling (e.g., Gaussian09 with DFT/B3LYP) predicts regioselectivity by analyzing partial charges and Fukui indices .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated aromatics?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H, ¹³C, ¹⁹F) with high-resolution mass spectrometry (HRMS).

- Solvent Effects : Note that ¹⁹F chemical shifts vary significantly in DMSO vs. CDCl₃ (±5 ppm) .

- Dynamic Effects : Use variable-temperature NMR to detect conformational averaging (e.g., hindered rotation in ortho-substituted halogens) .

Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bond Dissociation Energy (BDE) : Calculate C–I BDE (~50 kcal/mol) to assess suitability for Suzuki-Miyaura couplings .

- Transition-State Modeling : Use MOE (Molecular Operating Environment) to simulate Pd-catalyzed reactions, focusing on steric hindrance from adjacent Cl/F groups .

- Solvent Screening : COSMO-RS simulations predict solubility in toluene/DMF mixtures, critical for reaction scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.